

The Allan-Robinson Synthesis of 5-Hydroxyflavone: A Technical Guide

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Compound of Interest		
Compound Name:	5-Hydroxyflavone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Allan-Robinson synthesis for producing **5-Hydroxyflavone**, a key structural motif in many biologically active compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Flavonoids are a class of naturally occurring compounds with a wide range of pharmacological activities. Among them, **5-Hydroxyflavone** serves as a crucial scaffold for the development of therapeutic agents due to its diverse biological properties. The Allan-Robinson synthesis, a classic named reaction in organic chemistry, provides a reliable method for the construction of the flavone core. This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt to yield the flavone structure.[1]

The Allan-Robinson Reaction Mechanism

The Allan-Robinson synthesis of **5-Hydroxyflavone** proceeds through a series of well-established steps:

• Enolate Formation: The o-hydroxyaryl ketone, in this case, 2,6-dihydroxyacetophenone, undergoes tautomerization to its enol form. In the presence of a base (from the sodium salt of the aromatic acid), the enol is deprotonated to form an enolate.



- Acylation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic anhydride (benzoic anhydride).
- Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks one of the carbonyl groups.
- Dehydration: A dehydration step follows the cyclization, leading to the formation of the chromone ring.
- Hydrolysis: Finally, any ester groups formed during the reaction are hydrolyzed to yield the desired 5-Hydroxyflavone.[1]

Below is a diagram illustrating the logical flow of the Allan-Robinson synthesis.



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Caption: Workflow of the Allan-Robinson synthesis of **5-Hydroxyflavone**.

Experimental Protocol

The following experimental protocol for the synthesis of **5-Hydroxyflavone** is based on the work of Sugasawa (1935).[2]

3.1. Materials

- 2,6-Dihydroxyacetophenone
- Sodium Benzoate
- Benzoic Anhydride



- Ethanol
- · Potassium Hydroxide
- Water
- Acetic Anhydride
- Pyridine
- Ethyl Acetate

3.2. Procedure

- An intimate mixture of 2,6-dihydroxyacetophenone (2 g), sodium benzoate (5 g), and benzoic anhydride (20 g) is heated in an oil bath at 180-190°C for 5 hours.[2]
- After cooling, ethanol (80 c.c.) is added, and the mixture is refluxed for 2 hours.
- A solution of potassium hydroxide (15 g) in water (20 c.c.) is then added, and the mixture is boiled for 30 minutes.
- The solvent is evaporated under reduced pressure.
- Addition of water to the residue results in the precipitation of a yellow amorphous substance.
- The crude product is collected and boiled with acetic anhydride and a drop of pyridine for 1 hour to form 5-acetoxyflavone.
- The acetylated product is poured onto ice, and the resulting white amorphous solid is collected.
- Purification is achieved by recrystallization from alcohol and then from ethyl acetate to yield
 5-acetoxyflavone as colorless, long, hairy needles.
- Hydrolysis of the acetate group yields the final product, 5-Hydroxyflavone.

Quantitative Data



The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

Compound	Molecular Formula	Molecular Weight (g/mol)
2,6-Dihydroxyacetophenone	СвНвОз	152.15
Benzoic Anhydride	C14H10O3	226.23
Sodium Benzoate	C7H5NaO2	144.10

Table 2: Properties and Characterization of 5-Hydroxyflavone

Property	Value	Reference
Molecular Formula	C15H10O3	[3]
Molecular Weight	238.24 g/mol	
Melting Point of 5- Acetoxyflavone	145 °C	_
Yield	A small yield was reported.	_

Table 3: Spectroscopic Data for 5-Hydroxyflavone



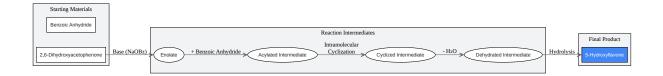
¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	¹³ C NMR δ (ppm)
7.93 (m, 2H)	182.5
7.55 (m, 3H)	164.4
7.50 (t, 1H, J=8.1 Hz)	162.2
6.81 (s, 1H)	157.3
6.78 (dd, 1H, J=8.4, 0.9 Hz)	132.0
6.67 (dd, 1H, J=8.1, 0.9 Hz)	131.7
12.5 (s, 1H, -OH)	129.1 (2C)
126.3 (2C)	
110.1	
108.2	_
106.3	_
105.8	

Note: NMR data is sourced from publicly available spectral databases and may vary depending on the solvent and instrument used.

Reaction Mechanism Diagram

The detailed mechanism of the Allan-Robinson synthesis is depicted below using the DOT language for Graphviz.





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Caption: Mechanism of the Allan-Robinson synthesis of **5-Hydroxyflavone**.

Conclusion

The Allan-Robinson synthesis remains a valuable and straightforward method for the preparation of **5-Hydroxyflavone** and its derivatives. This technical guide provides the essential information, including a detailed experimental protocol and key data points, to assist researchers in the successful synthesis and characterization of this important flavonoid scaffold. The provided diagrams offer a clear visualization of the reaction workflow and mechanism, aiding in the understanding and implementation of this synthetic route in a laboratory setting.

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